Deschloro Florfenicol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deschloro Florfenicol is a derivative of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. Florfenicol is a fluorinated derivative of thiamphenicol and shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . This compound, as the name suggests, lacks the chlorine atom present in Florfenicol, which can influence its chemical properties and biological activity.

Métodos De Preparación

The synthesis of Deschloro Florfenicol involves the dechlorination of Florfenicol. This can be achieved through various chemical reactions, including the use of sulfidized nanoscale zero-valent iron (S-nZVI) which facilitates the dechlorination process . The industrial production methods for this compound are not extensively documented, but they likely involve similar dechlorination techniques used in laboratory settings.

Análisis De Reacciones Químicas

Dechlorination

- Deschloro florfenicol is produced through the dechlorination of florfenicol, which involves the removal of chlorine atoms from the florfenicol molecule.

Defluorination

- Defluorination, or the removal of fluorine atoms, can be facilitated by sulfidized nanoscale zero-valent iron (S-nZVI) .

- Research indicates that florfenicol can be defluorinated using sulfidated nanoscale zerovalent iron (S-nZVI), which is significant for eliminating antibiotic resistance and the detrimental effects of florfenicol .

- The predominant defluorination occurs through spontaneous hydrolysis of dideschloro FF (ddFF) to form a hydrolyzed byproduct (HO-ddFF), independent of S-nZVI. This reaction is initiated by an intramolecular attack from carbonyl O to alkyl F and is limited for FF and dFF due to diminished nucleophilicity caused by electron-withdrawing chlorine .

- The removal of chlorine also makes the reductive defluorination of ddFF by S-nZVI amenable. Minor defluorination pathways occur in synergy with the dechlorination of FF and dFF, mediated by reactive carbanion intermediates, generating HO-dFF and HO-ddFF .

Hydrolysis

- Hydrolysis is a reaction with water that results in hydrolyzed products .

- The predominant defluorination pathway involves the spontaneous hydrolysis of dideschloro FF (ddFF), forming a hydrolyzed byproduct (HO-ddFF). This process is initiated by an intramolecular attack from carbonyl O to alkyl F .

Reductive Dechlorination and Defluorination Using Sulfidated Nanoscale Zerovalent Iron (SNZVI)

- Sulfidation of nanoscale zero-valent iron (SNZVI) has been shown to improve the reactivity and selectivity in the defluorination of florfenicol .

- SNZVI changes the primary dechlorination pathway from atomic H for nanoscale zero-valent iron (NZVI) to electron transfer .

- S and Fe sites are responsible for direct electron transfer and atomic H-mediated reaction, respectively, and β-elimination is the primary defluorination pathway .

- The defluorination rate by SNZVI is significantly higher in the presence of chlorine atoms compared to when chlorine is absent .

- Sulfur changes the surface reactivity and the reactive species. The S-coated surface controls the reactivity .

- The defluorination rates of FF by SNZVI are significantly higher in the initial hours when chlorine is present, indicating the role of chlorine in the defluorination reaction .

- Density functional theory (DFT) calculations were performed to study the adsorption affinities of FF and dechlorinated products onto the NZVI and SNZVI surfaces .

- FF was defluorinated in a rapid and then slow but continuous manner, accompanying a consecutive dechlorination to deschloro (dFF) and dideschloro FF (ddFF) .

Aplicaciones Científicas De Investigación

Veterinary Medicine Applications

1.1 Antimicrobial Activity

Deschloro florfenicol exhibits broad-spectrum bacteriostatic activity against both Gram-positive and Gram-negative bacteria. It is primarily used in veterinary medicine to treat bacterial infections in livestock and aquaculture. The compound functions by inhibiting protein synthesis in bacteria, making it effective against various pathogens.

- Common Pathogens Treated:

- Pasteurella multocida

- Mannheimia haemolytica

- Flavobacterium psychrophilum

- Aeromonas salmonicida

Table 1: Efficacy of this compound Against Common Pathogens

| Pathogen | Species Affected | Treatment Efficacy |

|---|---|---|

| Pasteurella multocida | Bovine | High |

| Mannheimia haemolytica | Bovine | High |

| Flavobacterium psychrophilum | Rainbow Trout | Very High |

| Aeromonas salmonicida | Salmonids | High |

1.2 Pharmacokinetics

This compound has favorable pharmacokinetic properties, including good bioavailability when administered parenterally or orally. Studies indicate that it remains effective for extended periods post-administration, making it suitable for treating chronic infections.

- Key Pharmacokinetic Findings:

- Terminal elimination half-life: Approximately 60 hours in milk.

- Duration of detectable levels: Up to 24.5 days post-treatment in lactating cattle.

Environmental Applications

2.1 Ecotoxicology and Water Quality

Research has shown that florfenicol and its derivatives can affect aquatic ecosystems, particularly through their impact on denitrifying bacterial communities in water bodies. This compound's persistence in aquatic environments raises concerns regarding its ecological impact.

- Effects on Denitrifying Communities:

- Increased concentrations lead to altered community structures.

- Suppression of microbial diversity and richness observed at high concentrations (100 mg/L).

Table 2: Impact of this compound on Water Microbial Communities

| Concentration (mg/L) | Observed Effects | Community Response |

|---|---|---|

| 0.1 | Minimal impact | Stable community |

| 1 | Moderate changes | Slight diversity loss |

| 10 | Significant changes | Reduced richness |

| 100 | Severe disruption | Dominance of specific genera |

Case Studies

3.1 Case Study: Aquaculture Use

A study conducted on the use of this compound in aquaculture demonstrated its effectiveness in treating bacterial infections in rainbow trout caused by Flavobacterium psychrophilum. The treatment resulted in a significant reduction in mortality rates without adverse effects on fish health.

- Study Findings:

- Mortality rate reduction: From 30% to less than 5%.

- No macroscopic lesions observed post-treatment.

3.2 Case Study: Dairy Cattle

In dairy goats, this compound was administered to evaluate its pharmacokinetics and milk excretion patterns. Results indicated prolonged detection times compared to traditional methods, highlighting the need for careful monitoring post-treatment.

- Key Observations:

- Milk production decreased during treatment.

- Detection times exceeded initial expectations, prompting further investigation into dosage regimens.

Mecanismo De Acción

The mechanism of action of Deschloro Florfenicol involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of Florfenicol, which binds to the 50S ribosomal subunit and prevents the formation of peptide bonds . The molecular targets and pathways involved include the bacterial ribosomal RNA and associated proteins.

Comparación Con Compuestos Similares

Deschloro Florfenicol can be compared with other similar compounds such as:

Florfenicol: Contains both chlorine and fluorine atoms, making it more resistant to degradation.

Thiamphenicol: A non-fluorinated derivative with a similar mechanism of action.

Chloramphenicol: Another related compound with a similar antibacterial profile.

This compound is unique in its lack of chlorine, which can influence its chemical reactivity and environmental impact.

Actividad Biológica

Deschloro florfenicol is a derivative of florfenicol, a synthetic antibiotic that has gained significance in veterinary medicine due to its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, resistance patterns, and ecological implications.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the A site of the 23S rRNA in the 50S ribosomal subunit, similar to its parent compound, florfenicol. This binding prevents peptide bond formation during translation, effectively halting bacterial growth and proliferation. The compound exhibits high affinity for both Gram-positive and Gram-negative bacteria, making it versatile in treating various infections.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Research indicates that it possesses favorable absorption characteristics when administered orally or via injection. For instance, in a study involving chickens, this compound showed significantly enhanced bioavailability compared to free florfenicol, with a higher maximum plasma concentration (C_max) and area under the curve (AUC) values, indicating improved systemic exposure and efficacy against pathogens like E. coli and S. aureus .

| Parameter | This compound | Free Florfenicol |

|---|---|---|

| C_max (µg/mL) | Higher | Lower |

| AUC (µg·h/mL) | Significantly higher | Lower |

| LD50 (g/kg) | >5 | >5 |

Antibacterial Efficacy

This compound has demonstrated potent antibacterial activity against a range of pathogens. Studies have shown its effectiveness against resistant strains of bacteria that are typically challenging to treat with conventional antibiotics. In vitro tests revealed that this compound retains significant activity against P. multocida, S. aureus, and other common veterinary pathogens .

Resistance Mechanisms

The emergence of antibiotic resistance remains a critical concern in the use of this compound. Resistance mechanisms include the expression of efflux pumps and modification enzymes that can alter the antibiotic's efficacy. The floR gene is one such determinant that confers resistance by encoding a protein capable of expelling the antibiotic from bacterial cells . Continuous monitoring and research are essential to understand these mechanisms better and develop strategies to mitigate resistance.

Ecotoxicological Considerations

The environmental impact of this compound is a growing area of concern due to its widespread use in aquaculture and veterinary medicine. Studies have highlighted its presence in aquatic environments, raising alarms about potential effects on non-target organisms. Exposure to sub-lethal concentrations has been shown to induce hormetic effects in various aquatic species, affecting their growth and reproductive capabilities .

Summary of Ecotoxicity Findings

| Species | Observed Effects | Concentration Range (μg/L) |

|---|---|---|

| Algae | Growth inhibition | 1 - 10 |

| Fish | Developmental toxicity | 10 - 100 |

| Invertebrates | Immunotoxicity | 1 - 50 |

Case Studies

- Aquaculture Impact : A case study conducted on fish farms indicated that residues of this compound could lead to bioaccumulation in aquatic organisms, prompting regulatory agencies to reconsider acceptable residue limits .

- Veterinary Applications : In clinical settings, this compound has been effectively used to treat severe bacterial infections in livestock, demonstrating high survival rates in treated populations compared to controls .

Propiedades

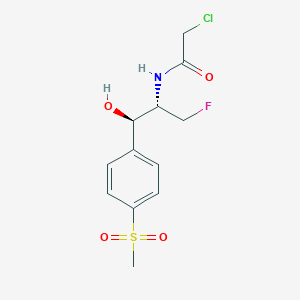

IUPAC Name |

2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)/t10-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDULJZLGMYDR-ZYHUDNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.